molecular formula C17H28N2O3S B11168147 N-[4-(hexylsulfamoyl)phenyl]-3-methylbutanamide

N-[4-(hexylsulfamoyl)phenyl]-3-methylbutanamide

Cat. No.: B11168147
M. Wt: 340.5 g/mol
InChI Key: GXUQXNPVXBTKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(hexylsulfamoyl)phenyl]-3-methylbutanamide is a synthetic organic compound with a molecular formula of C14H22N2O3S It is characterized by the presence of a hexylsulfamoyl group attached to a phenyl ring, which is further connected to a 3-methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hexylsulfamoyl)phenyl]-3-methylbutanamide typically involves the reaction of 4-aminophenylhexylsulfone with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hexylsulfamoyl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(hexylsulfamoyl)phenyl]-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(hexylsulfamoyl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexylsulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues, further stabilizing the binding of the compound to its target.

Comparison with Similar Compounds

N-[4-(hexylsulfamoyl)phenyl]-3-methylbutanamide can be compared with other similar compounds, such as:

    N-(4-heptylsulfamoyl-phenyl)-acetamide: Similar structure but with a heptyl group instead of a hexyl group.

    N-(4-cyclohexylsulfamoyl-phenyl)-acetamide: Contains a cyclohexyl group instead of a hexyl group.

    N-(4-dimethylsulfamoyl-phenyl)-acetamide: Features a dimethylsulfamoyl group.

These compounds share structural similarities but differ in their alkyl or aryl substituents, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C17H28N2O3S

Molecular Weight

340.5 g/mol

IUPAC Name

N-[4-(hexylsulfamoyl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C17H28N2O3S/c1-4-5-6-7-12-18-23(21,22)16-10-8-15(9-11-16)19-17(20)13-14(2)3/h8-11,14,18H,4-7,12-13H2,1-3H3,(H,19,20)

InChI Key

GXUQXNPVXBTKJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.